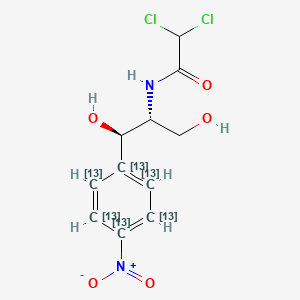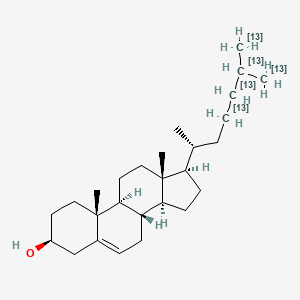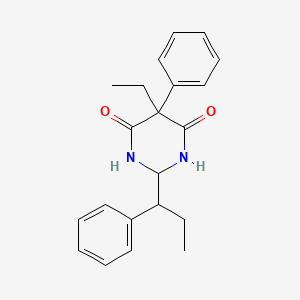
Primidone Impurity F
Descripción general
Descripción
Primidone Impurity F is a compound of the anticonvulsant drug primidone, an analogue of phenobarbital, used in the treatment of epilepsy and other seizure-related disorders. Primidone Impurity F is an impurity of primidone, and is generated during the synthesis of the drug. Primidone Impurity F has been studied for its potential roles in the mechanism of action of primidone, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Analytical Methods and Detection Techniques
Comparative Analysis of Determination Methods : A study by Xu Fei (2012) provides a comparative analysis of determination methods for primidone and its related substances, including Impurity F, between the Pharmacopoeia versions EP7.0 and USP34. This research highlights the sensitivity and effectiveness of these methods in identifying and quantifying primidone impurities, establishing a foundational approach for analytical chemists and pharmacologists in the quality control of pharmaceuticals (Xu Fei, 2012).
Advanced Oxidation Processes : Figueredo et al. (2019) explored ozone-based advanced oxidation processes (AOPs) for the removal of primidone, including its impurities, in water using simulated solar radiation. This study underscores the potential environmental impact of pharmaceutical impurities and the effectiveness of advanced treatment processes in mitigating these impacts, offering insights into sustainable pharmaceutical waste management strategies (Figueredo et al., 2019).
Degradation and Environmental Impact
Radiation-Induced Degradation : Liu et al. (2015) investigated the degradation of primidone in aqueous solution through electron beam irradiation, providing critical data on the decomposition rates and pathways of primidone and its impurities. This research is vital for understanding the environmental fate of pharmaceutical compounds and developing methods to reduce their persistence in water bodies (Liu et al., 2015).
Photocatalytic Ozonation : A study conducted by Checa et al. (2019) on graphene oxide/titania photocatalytic ozonation presents a novel approach to the mineralization of primidone, including its impurities, in water under visible LED light. This research contributes to the development of efficient and environmentally friendly methods for water treatment, highlighting the potential for broad application in removing pharmaceutical impurities from the water cycle (Checa et al., 2019).
Molecular Studies and Spectroscopic Analysis
Quantum Chemical and Spectroscopic Investigations : Arjunan et al. (2013) performed a detailed quantum chemical and spectroscopic analysis of primidone, offering insights into the molecular structure and behavior of primidone and its impurities. This foundational research aids in the deeper understanding of the chemical properties of pharmaceuticals, facilitating the development of new drugs and the improvement of existing ones (Arjunan et al., 2013).
Supercritical Antisolvent Precipitation : Research by Hung-hsin Chen and Chie-Shaan Su (2016) on recrystallizing primidone through supercritical antisolvent precipitation presents a novel method for the purification and formulation of pharmaceutical compounds, including the selective removal of impurities. This technique offers potential improvements in drug purity and performance, emphasizing the importance of advanced manufacturing processes in pharmaceutical development (Hung-hsin Chen & Chie-Shaan Su, 2016).
Propiedades
IUPAC Name |
5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-17(15-11-7-5-8-12-15)18-22-19(24)21(4-2,20(25)23-18)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUABHNGDCDXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1NC(=O)C(C(=O)N1)(CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661965 | |
| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
CAS RN |
1189504-46-8 | |
| Record name | Phenylpropylprimidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189504468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLPROPYLPRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQS5J8A5GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
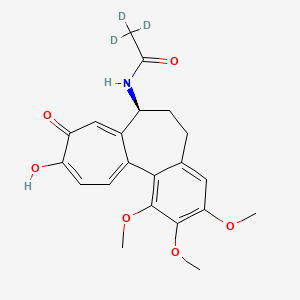

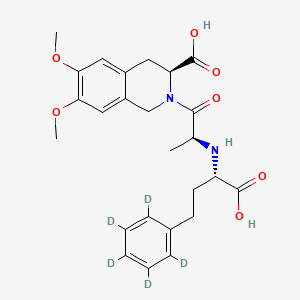


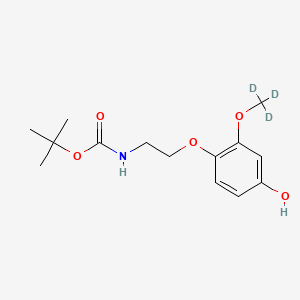
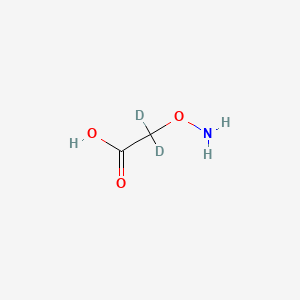
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
